molecular formula C25H19NOS B2789773 8-phenoxy-4-[(E)-2-phenylethenyl]-2,3-dihydrothieno[3,2-c]quinoline CAS No. 866018-47-5

8-phenoxy-4-[(E)-2-phenylethenyl]-2,3-dihydrothieno[3,2-c]quinoline

Cat. No.: B2789773
CAS No.: 866018-47-5
M. Wt: 381.49
InChI Key: FPHKEQMADXPAAB-ACCUITESSA-N
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Description

8-Phenoxy-4-[(E)-2-phenylethenyl]-2,3-dihydrothieno[3,2-c]quinoline is a complex organic compound with a unique structure that has garnered interest in various scientific fields. Its intricate molecular arrangement makes it a candidate for applications in organic electronics, solar cells, and drug discovery.

Preparation Methods

The synthesis of 8-phenoxy-4-[(E)-2-phenylethenyl]-2,3-dihydrothieno[3,2-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

  • Formation of the Thienoquinoline Core: : This can be achieved through a cyclization reaction involving a suitable precursor.

  • Phenoxy Group Introduction: : The phenoxy group is introduced via a substitution reaction.

  • (E)-2-Phenylethenyl Group Addition: : This step involves a cross-coupling reaction, often using palladium-catalyzed conditions.

Industrial production methods focus on optimizing these reactions to achieve high yields and purity while minimizing environmental impact.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using common oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions are common, often involving halogenated intermediates.

Common reagents and conditions include palladium catalysts for cross-coupling reactions, strong acids or bases for substitution reactions, and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted analogs.

Scientific Research Applications

8-Phenoxy-4-[(E)-2-phenylethenyl]-2,3-dihydrothieno[3,2-c]quinoline has several scientific research applications:

  • Organic Electronics: : Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.

  • Solar Cells: : The compound's ability to absorb light and convert it into electrical energy is valuable in the development of efficient solar cells.

  • Drug Discovery: : Its complex structure and potential biological activity make it a candidate for drug discovery and development.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in organic electronics, it may act as an electron donor or acceptor, facilitating charge transfer processes. In drug discovery, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

8-Phenoxy-4-[(E)-2-phenylethenyl]-2,3-dihydrothieno[3,2-c]quinoline is unique due to its specific structural features and potential applications. Similar compounds include other thienoquinolines and phenyl-substituted heterocycles, but this compound stands out for its versatility and promising applications in various fields.

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Properties

IUPAC Name

8-phenoxy-4-[(E)-2-phenylethenyl]-2,3-dihydrothieno[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NOS/c1-3-7-18(8-4-1)11-13-23-21-15-16-28-25(21)22-17-20(12-14-24(22)26-23)27-19-9-5-2-6-10-19/h1-14,17H,15-16H2/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHKEQMADXPAAB-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)C=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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